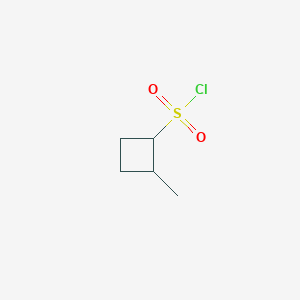
2-Methylcyclobutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclobutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are characterized by the presence of a sulfonyl group (SO₂) attached to a chlorine atom The compound’s structure includes a cyclobutane ring with a methyl group and a sulfonyl chloride group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylcyclobutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclobutanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to prevent excessive side reactions and to ensure high yield. Another method involves the use of thionyl chloride (SOCl₂) as a chlorinating agent, reacting with 2-methylcyclobutanol to form the desired sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often employs continuous flow processes. These methods offer better control over reaction parameters, improved safety, and higher efficiency. For example, the use of N-chloroamides in a continuous flow reactor has been shown to optimize the synthesis of sulfonyl chlorides, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ion.
Conditions: Reactions are typically carried out in anhydrous conditions to prevent hydrolysis.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or phenols.
Sulfonic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
2-Methylcyclobutane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methylcyclobutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclobutane-1-sulfonyl chloride
- 2-Methylcyclopropane-1-sulfonyl chloride
- 2-Methylcyclopentane-1-sulfonyl chloride
Uniqueness
2-Methylcyclobutane-1-sulfonyl chloride is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and the types of derivatives it forms. Compared to other cycloalkane sulfonyl chlorides, it offers distinct steric and electronic properties that can be advantageous in certain synthetic applications .
Propriétés
Formule moléculaire |
C5H9ClO2S |
|---|---|
Poids moléculaire |
168.64 g/mol |
Nom IUPAC |
2-methylcyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO2S/c1-4-2-3-5(4)9(6,7)8/h4-5H,2-3H2,1H3 |
Clé InChI |
XZEQMDYPGVHNKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline](/img/structure/B13181695.png)
methanol](/img/structure/B13181697.png)
![1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13181703.png)






![3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181756.png)
![4-Fluorobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13181766.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)
